molecular formula C8H6N4O B13537872 4-(Azidomethyl)-1,3-benzoxazole

4-(Azidomethyl)-1,3-benzoxazole

Cat. No.: B13537872
M. Wt: 174.16 g/mol
InChI Key: AXLICDJORJUFRB-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-1,3-benzoxazole is a chemical building block featuring a benzoxazole core functionalized with a reactive azidomethyl group. The benzoxazole scaffold contributes planar rigidity and influences electronic properties, while the azide moiety serves as a versatile handle for further synthetic modification. Researchers can leverage this compound, particularly through copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," to efficiently construct more complex molecules, such as triazole-linked derivatives for drug discovery. Research Applications: Pharmaceutical Intermediates: This compound is a valuable precursor in synthesizing potential therapeutic agents. Analogous azidomethyl-benzoxazole derivatives have been explored as intermediates for kinase inhibitors and antimicrobial agents. Materials Science: The azide functional group allows for the incorporation of the benzoxazole unit into polymers or metal-organic frameworks (MOFs). Such functionalized materials may exhibit enhanced properties, such as improved catalytic activity or gas adsorption capacity. Bioconjugation and Probes: The reactive azide group enables the molecule to be linked to alkyne-tagged biomolecules or dyes, facilitating the creation of fluorescent probes or other bioconjugates for cellular imaging and biochemical assays. Handling and Safety: This product is intended for research purposes only and is not classified as a drug, cosmetic, or for human or veterinary use. The azide functional group can be thermally unstable and should be handled with appropriate safety precautions, including the use of personal protective equipment.

Properties

Molecular Formula

C8H6N4O

Molecular Weight

174.16 g/mol

IUPAC Name

4-(azidomethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H6N4O/c9-12-11-4-6-2-1-3-7-8(6)10-5-13-7/h1-3,5H,4H2

InChI Key

AXLICDJORJUFRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC=N2)CN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The synthesis begins with the formation of 2-aminophenol derivatives, which serve as precursors for benzoxazole formation. These are typically obtained via reduction of nitrophenols or through nucleophilic substitution reactions involving phenolic compounds.

Cyclization to Benzoxazole

The core benzoxazole ring is generally synthesized via condensation of 2-aminophenols with carboxylic acids, aldehydes, or their derivatives, using reagents such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or dehydrating agents under reflux conditions.

Example reaction:

2-Aminophenol + formic acid or aldehyde → Benzoxazole

This cyclization often proceeds through dehydration and intramolecular cyclization facilitated by dehydrating agents or acid catalysis.

Functionalization at the Methyl Position

The methyl group at the 4-position of benzoxazole is introduced via methylation of the benzoxazole core, typically using methyl halides (e.g., methyl iodide, methyl bromide) in the presence of bases such as potassium carbonate or sodium hydride.

Introduction of the Azide Group (Azidomethyl Functionalization)

Chloromethylation of Benzoxazole

The initial step involves chloromethylation of the benzoxazole at the 4-position to introduce a chloromethyl group, which is a precursor to azidomethylation.

Method:

  • React benzoxazole with paraformaldehyde and hydrochloric acid or formaldehyde derivatives in the presence of hydrochloric acid or zinc chloride as catalysts.
  • Alternatively, use chloromethyl methyl ether (MOM-Cl) with a base such as potassium carbonate in acetone or DMF.

Conversion to Azidomethyl Group

The chloromethylbenzoxazole intermediate is then subjected to nucleophilic substitution with sodium azide (NaN₃) to afford 4-(Azidomethyl)-1,3-benzoxazole .

Reaction:

Chloromethylbenzoxazole + NaN₃ → Azidomethylbenzoxazole + NaCl

This nucleophilic substitution typically occurs in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or mild heating.

Green and Modern Approaches

Recent literature emphasizes environmentally friendly and efficient methods, including:

  • Microwave-assisted synthesis: Accelerates cyclization and substitution reactions, reducing reaction times and improving yields.
  • Solvent-free conditions: Using mechanochemical techniques (e.g., grinding with mortar and pestle) for chloromethylation and azidation, which minimizes solvent use and waste.
  • Catalyst-mediated processes: Employing solid acid catalysts or nanocatalysts (e.g., silica-supported acids) to enhance reaction efficiency and selectivity.

Summary of Key Data and Reaction Conditions

Step Reagents Conditions Yield Notes
Cyclization to benzoxazole 2-aminophenol + formic acid or aldehyde Reflux, dehydrating agent ~70-85% Acid catalysis preferred
Methylation at 4-position Methyl halide + K₂CO₃ Reflux in acetone or DMF ~75-90% Selective methylation
Chloromethylation Formaldehyde + HCl or MOM-Cl Reflux or room temp ~60-80% Control over regioselectivity
Azidomethylation NaN₃ + chloromethylbenzoxazole Room temp to mild heating ~80-95% Polar aprotic solvents preferred

Chemical Reactions Analysis

Types of Reactions: 4-(Azidomethyl)-1,3-benzoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Sodium azide in DMF.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Various substituted benzoxazoles.

    Cycloaddition: 1,2,3-triazoles.

    Reduction: Aminomethylbenzoxazole.

Scientific Research Applications

4-(Azidomethyl)-1,3-benzoxazole has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-1,3-benzoxazole largely depends on the specific application and the nature of the reactions it undergoes. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form triazoles. In biological systems, the azide group can interact with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity.

Comparison with Similar Compounds

Benzoxadiazole Derivatives

  • Structural Difference : Replaces the oxygen atom in benzoxazole with two additional nitrogen atoms, forming a 2,1,3-benzoxadiazole ring.
  • Reactivity/Applications : Exhibits distinct spectroscopic properties compared to 4-(Azidomethyl)-1,3-benzoxazole. The electron-deficient benzoxadiazole core enhances fluorescence quenching, making it valuable in optoelectronic materials .
  • Key Study : Comparative analysis showed that the benzoxadiazole derivative (II) had redshifted absorption spectra due to increased conjugation and electron-withdrawing effects .

Pyrazole-Based Azidomethyl Compounds

Example : 4-(Azidomethyl)pyrazole-3-carboxylic acid ethyl esters

  • Structural Difference : Features a pyrazole ring instead of benzoxazole, with the azidomethyl group at the 4-position.
  • Reactivity/Applications: Undergoes tandem reactions with cyanoacetamides in THF/t-BuOK to form polycyclic diazepine derivatives. This contrasts with this compound, which is more commonly utilized in click chemistry rather than cyclization reactions .

Thiazole-Oxadiazole Hybrids

Example : N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine

  • Structural Difference : Combines thiazole and 1,3,4-oxadiazole moieties, lacking the azidomethyl group.
  • Biological Activity: These hybrids exhibit anticancer activity, whereas this compound’s bioactivity remains less explored.

Benzothiadiazole Derivatives

Example : 2,1,3-Benzothiadiazole (CAS 273-13-2)

  • Structural Difference : Substitutes the oxygen atom in benzoxazole with sulfur.
  • Electronic Properties : The sulfur atom increases electron delocalization, altering redox behavior. Azidomethyl-substituted benzothiadiazoles may exhibit higher thermal stability than benzoxazole analogs due to stronger C-S bonds .

Fluorescent Benzoxazole Derivatives

Example : Ethenyl-linked benzoxazole fluorescent brighteners (e.g., CAS 1533–45–5)

  • Structural Difference : Feature ethenyl groups instead of azidomethyl.
  • Applications: Used in optical brighteners for textiles. The azidomethyl group in this compound could enable covalent attachment to polymers, enhancing material durability compared to non-reactive ethenyl derivatives .

Data Table: Key Comparative Properties

Compound Core Heterocycle Substituent Key Application/Reactivity Reference
This compound Benzoxazole Azidomethyl (C-4) Click chemistry, spectroscopy
4-Azidomethyl-benzoxadiazole Benzoxadiazole Azidomethyl (C-4) Optoelectronic materials
4-(Azidomethyl)pyrazole-3-carboxylate Pyrazole Azidomethyl (C-4) Diazepine synthesis
Thiazole-oxadiazole hybrids Thiazole/Oxadiazole Varied Anticancer agents
2,1,3-Benzothiadiazole Benzothiadiazole None Redox-active materials
Ethenyl benzoxazole brighteners Benzoxazole Ethenyl Optical brighteners

Research Findings and Insights

  • Spectroscopic Behavior : The benzoxadiazole derivative (II) exhibits a 20 nm redshift in UV-Vis absorption compared to this compound, attributed to enhanced π-conjugation and electron deficiency .
  • Biological Potential: While thiazole-oxadiazole hybrids show anticancer activity, the azidomethyl group in benzoxazole derivatives could enable targeted delivery via antibody-drug conjugates, a area warranting further study .

Q & A

Basic: What are the standard synthetic routes for preparing 4-(Azidomethyl)-1,3-benzoxazole, and how can its purity be validated?

Answer:
The synthesis typically involves sequential functionalization of the benzoxazole core. A common approach starts with bromomethylation of 1,3-benzoxazole using α-bromoacetic acid and polyphosphoric acid (PPA) at 130°C, yielding (bromomethyl)benzoxazole. This intermediate undergoes nucleophilic substitution with sodium azide (NaN₃) in a tBuOH/H₂O mixture at 50°C to introduce the azide group . Post-synthesis, purity is validated via:

  • NMR Spectroscopy : Confirms structural integrity (e.g., absence of residual bromine signals).
  • Mass Spectrometry (MS) : Verifies molecular weight and isotopic patterns.
  • Elemental Analysis : Matches calculated vs. experimental C/H/N/O percentages .

Advanced: How can regioselectivity in 1,3-dipolar cycloaddition reactions involving this compound be controlled?

Answer:
The azide group in this compound acts as a 1,3-dipole, reacting with alkynes to form triazoles. Regioselectivity (1,4- vs. 1,5-triazole) depends on:

  • Catalyst Choice : Copper(I) catalysts (e.g., Cu(OAc)₂·H₂O with sodium ascorbate) enforce 1,4-regioselectivity via the CuAAC (Click) mechanism .
  • Solvent Polarity : Polar solvents (e.g., H₂O/tBuOH) enhance reaction efficiency and selectivity .
  • Alkyne Substitution : Electron-deficient alkynes favor 1,4-products due to stabilized transition states.
    Comparative studies using Pd vs. Cu catalysts show divergent regioselectivity, necessitating mechanistic validation via 2D NMR or X-ray crystallography .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

  • ¹H/¹³C NMR : Identifies substituent positions and confirms azide integration (e.g., absence of NH₂ signals from unreacted precursors) .
  • FT-IR : Detects the azide stretch (~2100 cm⁻¹) and benzoxazole C-O/C-N vibrations .
  • High-Resolution MS (HRMS) : Confirms molecular formula and detects side products (e.g., dimerization under heat) .
  • X-ray Diffraction : Resolves crystal packing and steric effects in triazole derivatives .

Advanced: How does the azide group in this compound influence its stability and handling in biological assays?

Answer:

  • Photolytic/thermal stability : Azides decompose under UV light or >100°C, releasing nitrogen gas. Storage at -20°C in dark, anhydrous conditions is recommended.
  • Toxicity Mitigation : Residual NaN₃ must be removed via AgNO₃ treatment (forming AgBr precipitates) to avoid interference in cell-based assays .
  • Bioconjugation Efficiency : Azide-alkyne cycloaddition in physiological buffers (pH 7.4, 37°C) requires optimizing Cu(I) concentrations to balance reaction rate and cytotoxicity .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

  • Bioconjugation : Used to tag biomolecules (e.g., proteins, nucleic acids) with fluorescent probes via CuAAC .
  • Drug Scaffolds : Serves as a precursor for triazole-linked inhibitors targeting enzymes (e.g., kinases) or DNA G-quadruplexes .
  • PET Imaging : Radiolabeled derivatives (e.g., with ¹⁸F) enable in vivo tracking of biomolecular interactions .

Advanced: How can computational methods optimize the design of this compound derivatives for target binding?

Answer:

  • Docking Simulations : Molecular docking (e.g., AutoDock Vina) predicts binding poses with targets like G-quadruplex DNA, guiding substituent placement for π-π stacking or hydrogen bonding .
  • MD Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns trajectories) to prioritize derivatives with low RMSD fluctuations .
  • QSAR Modeling : Correlates electronic (HOMO/LUMO) or steric (LogP) parameters with bioactivity, enabling rational design of analogs with enhanced potency .

Advanced: How do solvent and catalyst systems impact the yield of this compound derivatives in multi-step syntheses?

Answer:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance azide substitution but may promote side reactions (e.g., hydrolysis). tBuOH/H₂O mixtures balance solubility and reaction control .
  • Catalyst Loading : Cu(I) at 5-10 mol% optimizes cycloaddition yields while minimizing copper-induced degradation. Excess catalyst reduces regioselectivity .
  • Contradictions in Data : Literature reports varying yields (70–99%) for similar reactions, attributed to trace moisture or oxygen sensitivity. Rigorous inert atmosphere (N₂/Ar) and anhydrous conditions are critical .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Explosion Risk : Azides are shock-sensitive. Use blast shields, avoid grinding, and store in dilute solutions (<1 M) .
  • Ventilation : Perform reactions in fume hoods to prevent inhalation of NaN₃ dust or HN₃ gas .
  • Waste Disposal : Quench residual azides with NaNO₂/HCl to form non-explosive products before disposal .

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